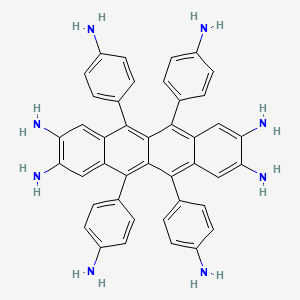phosphanium bromide CAS No. 831222-82-3](/img/structure/B14193416.png)
[(4-Methoxy-1-benzothiophen-6-yl)methyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide is an organophosphorus compound with the chemical formula C28H25BrOPS. It is a bromide salt of a phosphonium cation and is known for its applications in organic synthesis, particularly in the Wittig reaction. This compound is a white solid that is soluble in polar organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide can be synthesized by treating triphenylphosphine with a suitable alkylating agent such as methyl bromide. The reaction typically proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} ]
Industrial Production Methods
In an industrial setting, the synthesis of (4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide involves the use of large-scale reactors where triphenylphosphine is reacted with methyl bromide under controlled temperature and pressure conditions. The product is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide has several scientific research applications:
Chemistry: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.
Industry: The compound is used in the production of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide involves the formation of a phosphonium ylide intermediate in the Wittig reaction. This ylide then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the carbonyl group of aldehydes and ketones.
Comparación Con Compuestos Similares
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Benzyltriphenylphosphonium bromide
Uniqueness
(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide is unique due to the presence of the 4-methoxy-1-benzothiophen-6-yl group, which imparts specific reactivity and properties that are different from other similar compounds. This makes it particularly useful in specialized organic synthesis applications.
Propiedades
Número CAS |
831222-82-3 |
|---|---|
Fórmula molecular |
C28H24BrOPS |
Peso molecular |
519.4 g/mol |
Nombre IUPAC |
(4-methoxy-1-benzothiophen-6-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H24OPS.BrH/c1-29-27-19-22(20-28-26(27)17-18-31-28)21-30(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
Clave InChI |
XVLUHARRGWFMCR-UHFFFAOYSA-M |
SMILES canónico |
COC1=C2C=CSC2=CC(=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)

![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)

![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)

![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)

![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
